2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine
CAS No.:
Cat. No.: VC15818546
Molecular Formula: C12H11IN2O2
Molecular Weight: 342.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H11IN2O2 |
|---|---|
| Molecular Weight | 342.13 g/mol |
| IUPAC Name | 2-iodo-9-methoxy-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine |
| Standard InChI | InChI=1S/C12H11IN2O2/c1-16-8-2-3-9-10(6-8)17-5-4-15-7-11(13)14-12(9)15/h2-3,6-7H,4-5H2,1H3 |
| Standard InChI Key | WOPOOHOTBANVGF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=NC(=CN3CCO2)I |
Introduction
Chemical Identity and Structural Features
Molecular Composition
2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D] oxazepine has the molecular formula C₁₂H₁₁IN₂O₂ and a molecular weight of 342.13 g/mol. Its structure combines a benzimidazo[1,2-d]oxazepine scaffold with substituents at the 2-iodo and 9-methoxy positions. The fused ring system creates a rigid bicyclic framework, while the iodine atom introduces steric and electronic effects critical for biological interactions .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁IN₂O₂ | |
| Molecular Weight | 342.13 g/mol | |
| CAS Registry Number | 1956376-94-5 | |
| IUPAC Name | 2-Iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D][1, oxazepine |
Synthesis and Optimization
Reaction Pathways
The synthesis of 2-iodo-9-methoxy-5,6-dihydrobenzo[F]imidazo[1,2-D] oxazepine involves multistep heterocyclic chemistry, typically starting with the formation of the imidazo-oxazepine core followed by iodination and methoxylation. Key steps include:
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Ring Closure: Cyclization of a diamine precursor with a carbonyl source under acidic conditions to form the oxazepine ring .
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Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) to introduce the 2-iodo group.
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Methoxy Introduction: Nucleophilic substitution or Ullmann-type coupling to install the 9-methoxy substituent.
Process Optimization
Critical parameters influencing yield and purity include:
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Solvent Selection: Polar aprotic solvents like dichloromethane (DCM) enhance reaction efficiency compared to tetrahydrofuran (THF) or dimethylformamide (DMF) .
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Temperature: Moderate temperatures (40–60°C) balance reaction rate and side-product formation.
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Catalysts: Coupling agents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improve intermediate coupling steps .
Table 2: Representative Synthesis Conditions
| Step | Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, DCM, 50°C, 6h | 65–70 |
| Iodination | NIS, AcOH, RT, 12h | 78 |
| Methoxylation | CuI, K₂CO₃, DMF, 80°C | 60 |
Biological Activity and Mechanism
PI3K Inhibition
This compound exhibits potent inhibition of PI3Kα and PI3Kδ isoforms, with IC₅₀ values in the nanomolar range. By binding to the ATP pocket of PI3K, it disrupts downstream signaling pathways (e.g., AKT/mTOR), inducing apoptosis in cancer cells. Comparative studies with fluoro-substituted analogs (e.g., 9-fluoro-2-iodo derivatives) suggest that methoxy groups enhance metabolic stability without compromising potency .
Antitumor Efficacy
In vitro assays demonstrate activity against breast cancer (MCF-7) and leukemia (HL-60) cell lines, with GI₅₀ values of 0.8–1.2 µM. Synergistic effects are observed when combined with chemotherapeutics like paclitaxel, reducing viable cell counts by 70–80% in co-treatment models.
Research Applications and Derivatives
Medicinal Chemistry
The compound serves as a lead structure for developing PI3K inhibitors with improved selectivity. Structural modifications explored include:
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Halogen Replacement: Substituting iodine with bromine or chlorine alters pharmacokinetic profiles .
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Methoxy Analogs: 9-Ethoxy and 9-propoxy derivatives show extended half-lives in hepatic microsomes .
Table 3: Comparative Bioactivity of Analogous Compounds
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